molecular formula C12H17ClO2 B11827424 5-(Chloromethyl)-2-isopropyl-1,3-dimethoxybenzene

5-(Chloromethyl)-2-isopropyl-1,3-dimethoxybenzene

Cat. No.: B11827424
M. Wt: 228.71 g/mol
InChI Key: ICPCIAAYUUKBAJ-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-2-isopropyl-1,3-dimethoxybenzene is an organic compound with a benzene ring substituted with a chloromethyl group, an isopropyl group, and two methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-2-isopropyl-1,3-dimethoxybenzene typically involves the chloromethylation of 2-isopropyl-1,3-dimethoxybenzene. This reaction can be carried out using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction conditions generally include maintaining a low temperature to control the reactivity and prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow processing. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of continuous flow reactors also enhances safety and efficiency compared to traditional batch processes.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-2-isopropyl-1,3-dimethoxybenzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

    Reduction: Reduction reactions can be used to modify the chloromethyl group or other substituents on the benzene ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted benzene derivatives, while oxidation and reduction can lead to the formation of alcohols, ketones, or other functionalized compounds.

Scientific Research Applications

5-(Chloromethyl)-2-isopropyl-1,3-dimethoxybenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biological Studies: The compound can be used to study the effects of chloromethyl and methoxy groups on biological activity, potentially leading to the development of new drugs.

    Material Science: It can be utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-2-isopropyl-1,3-dimethoxybenzene involves its interaction with various molecular targets. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, nucleic acids, or other cellular components, affecting their function and activity. The methoxy groups may also influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    5-(Chloromethyl)furfural: A compound with a similar chloromethyl group but a different aromatic ring structure.

    2-Chloro-5-chloromethylthiazole: Another compound with a chloromethyl group, used in the synthesis of pesticides.

    5-(Chloromethyl)isoxazole: A compound with a chloromethyl group and an isoxazole ring, used in medicinal chemistry.

Uniqueness

5-(Chloromethyl)-2-isopropyl-1,3-dimethoxybenzene is unique due to the combination of its substituents. The presence of both methoxy and isopropyl groups on the benzene ring can significantly influence its chemical reactivity and biological activity compared to other chloromethyl-substituted compounds.

Properties

Molecular Formula

C12H17ClO2

Molecular Weight

228.71 g/mol

IUPAC Name

5-(chloromethyl)-1,3-dimethoxy-2-propan-2-ylbenzene

InChI

InChI=1S/C12H17ClO2/c1-8(2)12-10(14-3)5-9(7-13)6-11(12)15-4/h5-6,8H,7H2,1-4H3

InChI Key

ICPCIAAYUUKBAJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=C(C=C1OC)CCl)OC

Origin of Product

United States

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